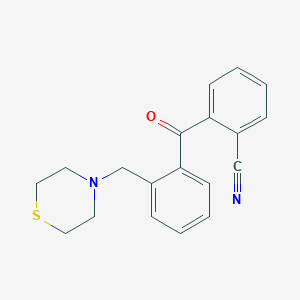

2-Cyano-2'-thiomorpholinomethyl benzophenone

Description

2-Cyano-2’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.

Properties

IUPAC Name |

2-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-15-5-1-3-7-17(15)19(22)18-8-4-2-6-16(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKXSZIHOOSWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643806 | |

| Record name | 2-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-54-9 | |

| Record name | 2-[2-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Cyano-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyanating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Cyano-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiomorpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the thiomorpholine moiety is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in antimicrobial and anticancer research:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans.

- Anticancer Potential : Preliminary findings suggest that 2-cyano-2'-thiomorpholinomethyl benzophenone may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell signaling pathways. This makes it a candidate for further development in cancer therapeutics.

Photochemistry

This compound is utilized in UV-absorbing agents in plastics and coatings due to its ability to absorb UV radiation effectively. Its incorporation into polymers enhances the durability and stability of materials exposed to sunlight.

Material Science

In the field of materials science, this compound serves as a precursor for synthesizing novel materials with specific optical properties. Its application in producing photoresponsive polymers is particularly noteworthy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of various derivatives of this compound against Escherichia coli and Candida glabrata. The study found that certain derivatives demonstrated superior activity compared to traditional antibiotics, suggesting potential for development into new antimicrobial therapies.

Case Study 2: Photostability in Coatings

In another investigation, researchers explored the effectiveness of this compound as a UV stabilizer in polymer coatings. The results indicated that coatings containing this compound exhibited significantly improved resistance to UV degradation compared to those without it, highlighting its utility in enhancing material longevity.

Mechanism of Action

The mechanism by which 2-Cyano-2’-thiomorpholinomethyl benzophenone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

2-Cyano-2’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

Benzophenone: A simpler structure without the cyano and thiomorpholine groups, used primarily as a UV blocker.

4-Hydroxybenzophenone: Contains a hydroxyl group, used in the synthesis of pharmaceuticals and as a UV stabilizer.

2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, used in sunscreens and as a UV absorber in plastics.

The uniqueness of 2-Cyano-2’-thiomorpholinomethyl benzophenone lies in its combination of the cyano and thiomorpholine groups, which confer specific chemical and biological properties not found in simpler benzophenone derivatives.

Biological Activity

2-Cyano-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-54-9) is a unique compound belonging to the class of benzophenone derivatives. Its distinctive chemical structure combines a cyano group and a thiomorpholine moiety, which contribute to its biological activity and potential applications in various scientific fields, including medicinal chemistry and materials science.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of enzyme activities or receptor signaling pathways. The cyano group may participate in hydrogen bonding, enhancing binding affinity, while the thiomorpholine ring can influence the compound's hydrophobic interactions and overall stability .

Research Findings

Recent studies have explored the compound's potential biological effects, particularly its interactions with biomolecules:

- Enzyme Inhibition : Investigations have shown that this compound can inhibit specific enzymes, leading to alterations in metabolic pathways. This inhibition may provide insights into its role as a therapeutic agent in conditions where enzyme regulation is critical .

- Cellular Effects : The compound has been evaluated for its impact on cell viability and proliferation in various cell lines. Preliminary results suggest that it may exhibit cytotoxic effects at higher concentrations, which warrants further investigation into its safety profile and therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzophenone | Lacks cyano and thiomorpholine groups | Primarily used as a UV blocker |

| 4-Hydroxybenzophenone | Contains a hydroxyl group | Used in pharmaceuticals and as a UV stabilizer |

| 2,4-Dihydroxybenzophenone | Contains two hydroxyl groups | Commonly used in sunscreens |

| This compound | Cyano and thiomorpholine groups | Potential enzyme inhibitor with unique interactions |

The combination of the cyano and thiomorpholine groups in this compound distinguishes it from simpler benzophenone derivatives, potentially conferring unique biological properties not found in other compounds .

Study on Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes demonstrated significant inhibition rates. The compound was tested against various enzyme classes, revealing a notable affinity for certain targets involved in metabolic processes. This finding supports its potential application in drug development aimed at modulating enzyme activity for therapeutic benefits .

Cytotoxicity Evaluation

In vitro cytotoxicity assays conducted on human cancer cell lines indicated that this compound exhibits dose-dependent cytotoxic effects. At higher concentrations, significant reductions in cell viability were observed, suggesting that while the compound may hold promise as an anticancer agent, careful consideration of dosage is essential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.